2-Pentanol, 5-(triphenylmethoxy)-, (2S)-
Description
(2S)-5-(Triphenylmethoxy)-2-pentanol is a chiral secondary alcohol characterized by a triphenylmethoxy (-OTr) group at the 5th carbon and an (S)-configuration at the 2nd carbon. The triphenylmethoxy moiety is a bulky aromatic protecting group commonly used in organic synthesis to shield hydroxyl groups during multi-step reactions . This compound is likely synthesized via nucleophilic substitution or protective group strategies, analogous to methods described for related structures, such as the introduction of methoxyphenyl or benzyl groups in carbohydrate and nucleoside chemistry . Its stereochemical purity is critical for applications in asymmetric synthesis, where the (S)-configuration may influence enantioselective reactions or biological activity.
Properties
CAS No. |
74500-56-4 |
|---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(2S)-5-trityloxypentan-2-ol |
InChI |
InChI=1S/C24H26O2/c1-20(25)12-11-19-26-24(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18,20,25H,11-12,19H2,1H3/t20-/m0/s1 |
InChI Key |
MSICOSWQOQACHW-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@@H](CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
CC(CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- typically involves the protection of the hydroxyl group of 2-pentanol using triphenylmethanol. The reaction is carried out under acidic conditions to facilitate the formation of the triphenylmethoxy group. The process can be summarized as follows:
Starting Material: 2-Pentanol
Protecting Group: Triphenylmethanol
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Pentanol, 5-(triphenylmethoxy)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate the alcohol.
Scientific Research Applications
2-Pentanol, 5-(triphenylmethoxy)-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethoxy group can enhance the compound’s binding affinity to specific targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with (2S)-5-(triphenylmethoxy)-2-pentanol, differing primarily in substituent groups, stereochemistry, or application scope:
Table 1: Comparative Analysis of (2S)-5-(Triphenylmethoxy)-2-Pentanol and Analogues
Key Comparisons
Substituent Effects on Physicochemical Properties The triphenylmethoxy group imparts high lipophilicity and steric hindrance, reducing solubility in polar solvents compared to smaller substituents (e.g., methoxy or amino groups) . Sulfur- and nitrogen-containing analogs (e.g., phenylsulfanyl, amino) exhibit distinct reactivity profiles, such as participation in disulfide exchange or hydrogen bonding, which are absent in the oxygen-based triphenylmethoxy derivative .
Stereochemical and Analytical Considerations Enantiomeric resolution of 2-pentanol derivatives typically employs chiral GC-MS with β-cyclodextrin columns, as demonstrated for (R)- and (S)-2-pentanol in Baijiu . However, the bulky triphenylmethoxy group likely alters fragmentation patterns, shifting base peaks from m/z 45 (common in 2-pentanol) to higher masses (e.g., m/z 243 for triphenylmethyl ion loss) .
Applications Pharmaceutical intermediates: (S)-2-pentanol derivatives are precursors for anti-Alzheimer’s drugs, while amino analogs (e.g., (R)-5-amino-2-pentanol) serve as enzyme substrates . The triphenylmethoxy variant is more suited to synthetic protection strategies than direct therapeutic use. Chromatography: (R)-2-pentanol acts as a chiral surfactant in microemulsion electrokinetic chromatography, whereas bulky derivatives like the triphenylmethoxy compound may hinder micelle formation .
Sensory and Biological Activity Simple 2-pentanol enantiomers exhibit divergent olfactory thresholds (e.g., (R)-form: paint/rubber notes; (S)-form: mint/plastic notes) . The triphenylmethoxy derivative’s low volatility and steric bulk likely negate such sensory properties.
Research Findings and Data
Table 2: Key Analytical and Functional Data
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